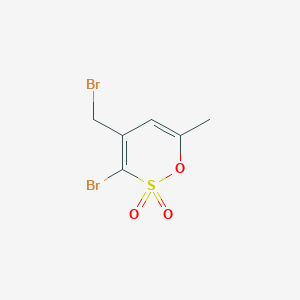
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the oxathiin family, characterized by a heterocyclic ring containing both oxygen and sulfur atoms. The presence of bromine atoms and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide typically involves the bromination of a precursor oxathiin compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. The specific steps may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high efficiency and minimal by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxathiin compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxathiin ring play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Oxathiin, 3-bromo-4,6-dimethyl-, 2,2-dioxide
- 1,2-Oxathiin, 3-chloro-4-(chloromethyl)-6-methyl-, 2,2-dioxide
- 1,2-Oxathiin, 3-iodo-4-(iodomethyl)-6-methyl-, 2,2-dioxide
Uniqueness
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide stands out due to its specific bromine substitution pattern, which imparts unique reactivity and properties compared to its chloro and iodo analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and interactions.
Properties
CAS No. |
101857-61-8 |
|---|---|
Molecular Formula |
C6H6Br2O3S |
Molecular Weight |
317.99 g/mol |
IUPAC Name |
3-bromo-4-(bromomethyl)-6-methyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H6Br2O3S/c1-4-2-5(3-7)6(8)12(9,10)11-4/h2H,3H2,1H3 |
InChI Key |
LJIZARRURQIJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S(=O)(=O)O1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















